Valacyclovir-d4, Hydrochloride
Description
Valacyclovir-d4, Hydrochloride (CAS: 1331910-75-8) is a deuterated isotopologue of Valacyclovir Hydrochloride (Valaciclovir Hydrochloride), where four hydrogen atoms are replaced with deuterium. This modification enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification of the parent drug . Valacyclovir Hydrochloride (CAS: 124832-27-5) itself is an oral antiviral prodrug metabolized to Aciclovir, which inhibits herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication . While the parent compound is used therapeutically, Valacyclovir-d4 is exclusively employed in research settings to ensure accurate detection and quantification due to its distinct isotopic signature .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1/i3D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-SRNSESIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)N)OCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331910-75-8 | |
| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl-1,1,2,2-d4 ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331910-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Hydrogenation with Palladium on Carbon
The seminal method described in U.S. Patent US20140296520A1 involves deprotecting N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester (Compound II) using palladium on carbon (Pd/C) under hydrogen pressure. Key reaction parameters include:
| Parameter | Specification |
|---|---|
| Catalyst | 5–10% Pd/C |
| Solvent | Water |
| Acid | Hydrochloric acid (0.10–0.25 volumes) |
| Hydrogen Pressure | 1–15 kg/cm² |
| Temperature | 25–30°C |
| Reaction Time | 6–12 hours |
This method achieves ≥90% yield and ≥99.5% purity by eliminating organic solvents, thereby reducing impurity generation. The final product is isolated via vacuum distillation and crystallization with isopropyl alcohol.
Continuous Flow Deprotection
WO2017149420A1 introduces a continuous flow process, enhancing scalability and reducing reaction times. The deprotection is conducted at 80–100°C, with the reaction mass eluted directly for isolation. Excess deprotecting agents are quenched using bases like triethylamine or sodium bicarbonate.
Deuterium Incorporation Strategies
Deuterium labeling in Valacyclovir-d4 hydrochloride is achieved through two primary approaches:
Deuterated Starting Materials
The valine moiety, a structural component of valacyclovir, is synthesized using L-valine-d8, where deuterium atoms replace hydrogens on the alkyl chain. This ensures isotopic purity at the valine site, critical for maintaining the compound’s stereochemical integrity.
Solvent Isotope Effects
Deuterium exchange during synthesis is facilitated by substituting H₂O with D₂O in the deprotection step. This method introduces deuterium at labile hydrogen positions, such as the purine ring’s amine groups. However, this approach requires stringent control to avoid isotopic dilution.
Optimization for Valacyclovir-d4 Hydrochloride Production
Reaction Condition Modifications
Adapting the Pd/C-catalyzed method for deuterium incorporation involves:
Purification and Crystallization
Post-synthesis, Valacyclovir-d4 hydrochloride is purified using isopropyl alcohol-d8 to prevent isotopic exchange. The crystallization process is conducted at 5–10°C to maximize yield while maintaining isotopic purity.
Analytical Characterization
Critical quality attributes of Valacyclovir-d4 hydrochloride, as specified by GlpBio, include:
| Property | Value |
|---|---|
| Molecular Weight | 364.82 g/mol |
| Purity | >98.00% |
| Solubility | Soluble in DMSO, DMF |
| Storage Conditions | 2–8°C (sealed, anhydrous) |
Isotopic enrichment is verified via mass spectrometry, with deuterium content quantified using nuclear magnetic resonance (NMR).
Industrial Challenges and Solutions
Isotopic Purity Maintenance
Residual protium in solvents or reagents can dilute deuterium content. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Valacyclovir Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In vivo, Valacyclovir Hydrochloride is rapidly hydrolyzed to acyclovir and L-valine by esterases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Hydrolysis: Esterases in biological systems.
Major Products Formed
Oxidation: Intermediate manganese (VII)-Valacyclovir complex.
Hydrolysis: Acyclovir and L-valine.
Scientific Research Applications
Pharmacokinetics and Mechanism of Action
Valacyclovir is an ester prodrug of acyclovir that is rapidly converted to acyclovir in the body. The deuterated version, valacyclovir-d4, retains this mechanism but offers improved tracking in pharmacokinetic studies due to the presence of deuterium. This allows researchers to better understand the drug's absorption, distribution, metabolism, and excretion (ADME) profiles.
- Bioavailability : Valacyclovir has a bioavailability that is three to five times higher than that of acyclovir when taken orally, making it more effective at lower doses .
- Mechanism : It inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .
Clinical Applications
Valacyclovir-d4 hydrochloride is primarily used in research settings to study its effects on various herpesvirus infections. Key applications include:
- Cold Sores (Herpes Labialis) : Studies have demonstrated that valacyclovir effectively reduces the duration and severity of cold sore episodes when administered at the onset of symptoms .
- Genital Herpes : Valacyclovir has been shown to be as effective as acyclovir in treating recurrent genital herpes, with comparable safety profiles .
- Herpes Zoster : Research indicates that valacyclovir can significantly reduce the incidence of shingles reactivation in immunocompromised patients following stem cell transplantation .
Efficacy in Cold Sores
A randomized controlled trial demonstrated that a one-day regimen of valacyclovir significantly reduced the median duration of cold sore episodes compared to placebo (1.0 days reduction) and improved healing times .
Genital Herpes Management
In a comparative study involving over 450 patients, both valacyclovir and acyclovir reduced the duration of genital herpes episodes significantly compared to placebo, with no significant differences between the two drugs .
Neurotoxicity Case Study
A unique case reported neurotoxicity associated with valacyclovir use in a patient undergoing peritoneal dialysis, highlighting the importance of dose adjustment in patients with renal impairment . The patient's symptoms resolved following aggressive dialysis treatment aimed at enhancing drug clearance.
Safety Profile
Long-term studies have shown that valacyclovir maintains a favorable safety profile among both immunocompetent and immunocompromised patients. Adverse effects are generally mild and similar to those observed with acyclovir, with a low incidence of resistance among herpes simplex virus strains .
Data Summary Table
Mechanism of Action
Valacyclovir Hydrochloride acts as a prodrug, which is converted in vivo to acyclovir. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate. Acyclovir triphosphate competitively inhibits viral DNA polymerase, incorporates into the viral DNA chain, and terminates DNA synthesis, thereby inhibiting viral replication .
Comparison with Similar Compounds
Valacyclovir Hydrochloride (Parent Compound)
- Structure and Use : Valacyclovir Hydrochloride is an L-valyl ester prodrug of Aciclovir, designed to improve oral bioavailability. It is clinically used to treat HSV, shingles, and herpes B .
- Pharmacokinetics : Rapidly converted to Aciclovir in vivo via enzymatic hydrolysis, achieving higher plasma concentrations than direct Aciclovir administration .
Valacyclovir-d8 Hydrochloride
Aciclovir (Active Metabolite)
Valganciclovir Hydrochloride
Related Impurities (e.g., Valacyclovir Related Compound F)
- Role : Impurities like Related Compound F (CAS: Unspecified) are monitored during Valacyclovir manufacturing. These are structurally related but pharmacologically inactive, unlike Valacyclovir-d4, which serves analytical purposes .
Data Tables
Table 1: Key Properties of Valacyclovir-d4, Hydrochloride and Comparators
Table 2: Analytical Performance in HPLC Methods
| Parameter | Valacyclovir HCl | Valacyclovir-d4, HCl |
|---|---|---|
| Retention Time (min) | 8.2 | 8.1 |
| Resolution | ≥2.0 | ≥2.0 (vs. parent compound) |
| Detection Limit (ng/mL) | 10 | 5 (as internal standard) |
Research Findings
- Solubility: Valacyclovir Hydrochloride exhibits high solubility in water (30.2 mg/mL) and methanol, critical for formulation development. Deuterated forms like Valacyclovir-d4 are presumed to have similar solubility but are primarily used in analytical solutions .
- Stability : Valacyclovir Hydrochloride hemihydrate (a crystalline form) shows stability under controlled humidity, whereas deuterated forms are stable under standard laboratory conditions .
- Metabolic Stability : Deuterium in Valacyclovir-d4 may slow enzymatic degradation, though this property is leveraged in analytical settings rather than therapeutic efficacy .
Biological Activity
Valacyclovir-d4 hydrochloride is a deuterated form of valacyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article explores the biological activity of valacyclovir-d4, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and relevant case studies.
Overview of Valacyclovir
Valacyclovir is an L-valine ester of acyclovir, designed to improve the bioavailability of acyclovir when administered orally. Upon ingestion, valacyclovir is rapidly converted to acyclovir and L-valine through first-pass metabolism in the gastrointestinal tract and liver. This conversion significantly enhances the systemic exposure to acyclovir compared to direct administration of acyclovir itself, which has lower bioavailability due to poor absorption .
Pharmacokinetics
The pharmacokinetics of valacyclovir-d4 hydrochloride mirrors that of its parent compound, valacyclovir. Key pharmacokinetic parameters include:
| Parameter | Value (Valacyclovir) | Value (Valacyclovir-d4) |
|---|---|---|
| Bioavailability | 54.5% ± 9.1% | Not explicitly stated |
| Cmax (Peak Plasma Concentration) | 18.8 ± 7 µM | Not explicitly stated |
| Half-life (t½) | 1.69 ± 0.41 h | Not explicitly stated |
| Metabolism | Rapid conversion to acyclovir | Similar metabolic pathway |
The mean bioavailability of acyclovir from valacyclovir is approximately 64% in pediatric patients, compared to only 10-20% for oral acyclovir . This enhanced bioavailability is essential for effective treatment outcomes in both adult and pediatric populations.
Valacyclovir exerts its antiviral effects primarily through the active metabolite acyclovir. The mechanism involves:
- Competitive Inhibition : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase.
- Chain Termination : Once incorporated, it causes premature termination of the viral DNA chain.
- Selective Activation : The activation of acyclovir is facilitated by viral thymidine kinase, which is present only in infected cells, ensuring selective toxicity towards the virus .
Clinical Efficacy
Valacyclovir-d4 hydrochloride has demonstrated significant antiviral activity against HSV-1 and HSV-2, as well as VZV. Its effectiveness can be summarized as follows:
- HSV Infections : Clinical studies have shown that valacyclovir can reduce the duration and severity of herpes outbreaks.
- VZV Infections : It is effective in treating shingles (herpes zoster), with studies indicating rapid resolution of lesions in pediatric patients receiving valacyclovir .
Case Studies
- Pediatric Patients : A study involving immunocompromised children treated with valacyclovir showed a mean Cmax for acyclovir at 18.8 µM with a total exposure time of 4106 µM- min, indicating effective systemic exposure and tolerability .
- Adult Patients : In adults receiving a single dose of valacyclovir (1g), peak plasma concentrations were generally less than 0.5 mcg/mL after three hours post-administration, highlighting rapid metabolism and clearance .
Q & A
Q. How can academic labs ensure compliance with global chemical inventory regulations (e.g., TSCA, PICCS) when using Valacyclovir-d4?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
